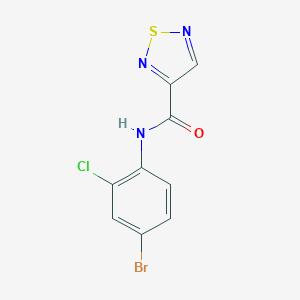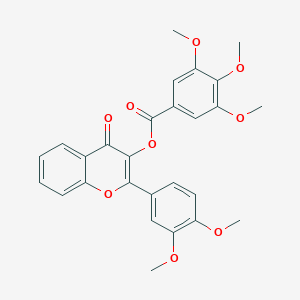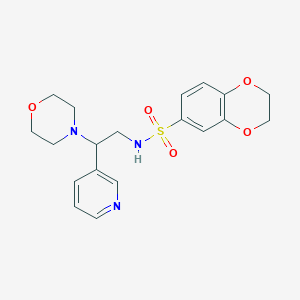![molecular formula C26H31N3O3 B254087 Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate](/img/structure/B254087.png)
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a propyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Disrupting Cellular Membranes: Altering the integrity of cellular membranes, leading to cell death in microbial organisms.
相似化合物的比较
Propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic that also contains a quinoline structure.
Quinine: A natural compound used to treat malaria, which shares the quinoline backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
属性
分子式 |
C26H31N3O3 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
propyl 3-[(4-benzylpiperazin-1-yl)methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C26H31N3O3/c1-3-15-32-26(31)21-9-10-24-22(16-21)25(30)23(19(2)27-24)18-29-13-11-28(12-14-29)17-20-7-5-4-6-8-20/h4-10,16H,3,11-15,17-18H2,1-2H3,(H,27,30) |
InChI 键 |
QOAGOBNZFFMORK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)C |
手性 SMILES |
CCCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CN3CCN(CC3)CC4=CC=CC=C4)O |
规范 SMILES |
CCCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254008.png)
![6-(3,4-DIMETHYLPHENYL)-2-(PENTAN-3-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE](/img/structure/B254009.png)
![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)
![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)

![{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254019.png)
![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)


![N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254029.png)
![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)
